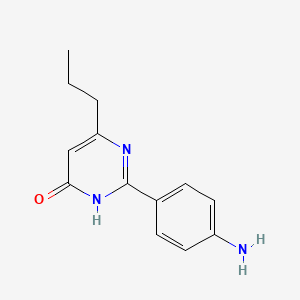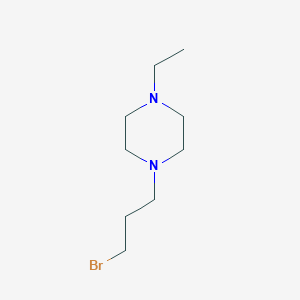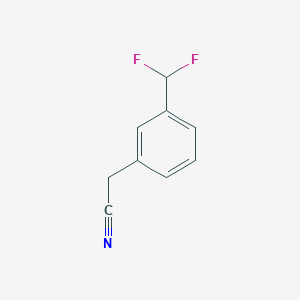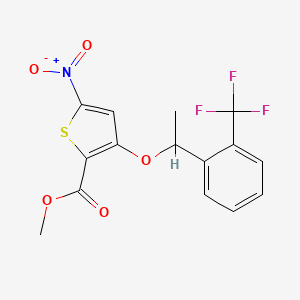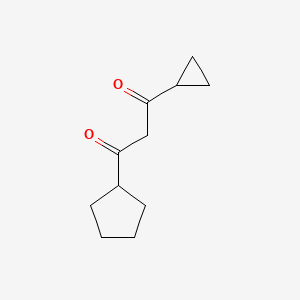
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione is an organic compound with the molecular formula C11H16O2. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione can be achieved through several methods. One common approach involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . Another method includes the exposure of 1-cyclopropylvinyl acetate to high temperatures ranging from 300 to 600°C in the gas phase .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, which can affect biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and other proteins in the body .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentanedione: This compound is an isomer of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione and has similar chemical properties.
1,2-Cyclopentanedione: Another isomer with distinct chemical behavior and applications.
Uniqueness
This compound is unique due to its specific cyclopentyl and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-cyclopentyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c12-10(8-3-1-2-4-8)7-11(13)9-5-6-9/h8-9H,1-7H2 |
InChI Key |
KYULDFBFEHOSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


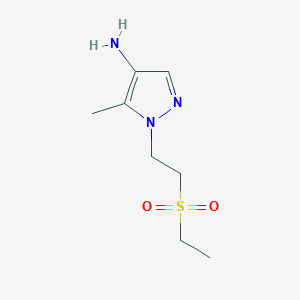
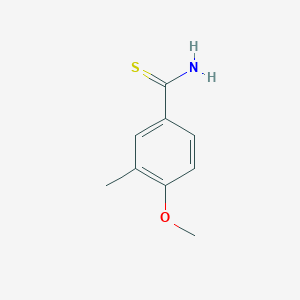
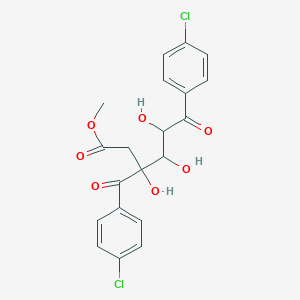
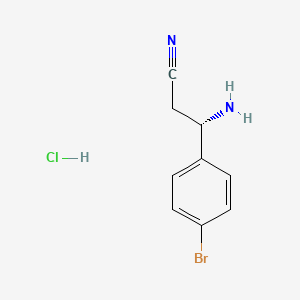
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)
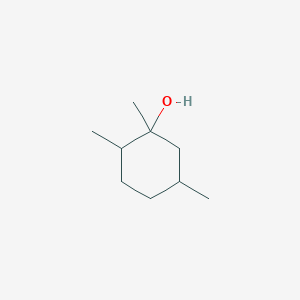
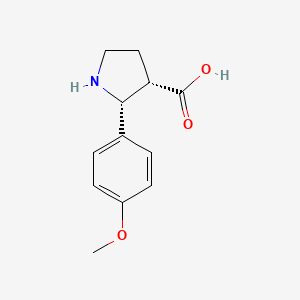
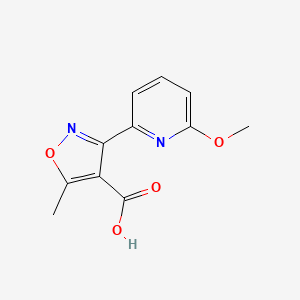
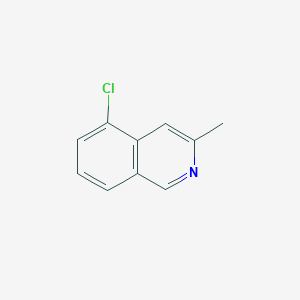
![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)
